molecular formula C17H16OS B13098846 2-[3-(2-Methylphenyl)propanoyl]thiobenzaldehyde

2-[3-(2-Methylphenyl)propanoyl]thiobenzaldehyde

Cat. No.: B13098846
M. Wt: 268.4 g/mol
InChI Key: VLKAHSLLFGAUCP-UHFFFAOYSA-N
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Description

2-[3-(2-Methylphenyl)propanoyl]thiobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a thiobenzaldehyde group attached to a propanoyl chain, which is further substituted with a 2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-Methylphenyl)propanoyl]thiobenzaldehyde typically involves the reaction of 2-methylphenylpropanoyl chloride with thiobenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-Methylphenyl)propanoyl]thiobenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The thiobenzaldehyde group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: 2-[3-(2-Methylphenyl)propanoyl]thiobenzoic acid.

    Reduction: 2-[3-(2-Methylphenyl)propanoyl]thiobenzyl alcohol.

    Substitution: Various substituted thiobenzaldehyde derivatives.

Scientific Research Applications

2-[3-(2-Methylphenyl)propanoyl]thiobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(2-Methylphenyl)propanoyl]thiobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. This interaction can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde
  • 2-[3-(2-Methylphenyl)propanoyl]benzenecarbothialdehyde
  • 2-[3-(2-Methylphenyl)propanoyl]thiobenzyl alcohol

Uniqueness

2-[3-(2-Methylphenyl)propanoyl]thiobenzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H16OS

Molecular Weight

268.4 g/mol

IUPAC Name

2-[3-(2-methylphenyl)propanoyl]thiobenzaldehyde

InChI

InChI=1S/C17H16OS/c1-13-6-2-3-7-14(13)10-11-17(18)16-9-5-4-8-15(16)12-19/h2-9,12H,10-11H2,1H3

InChI Key

VLKAHSLLFGAUCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CCC(=O)C2=CC=CC=C2C=S

Origin of Product

United States

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